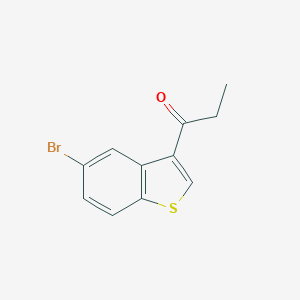![molecular formula C18H11Cl5N2S2 B185717 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine CAS No. 5273-31-4](/img/structure/B185717.png)
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a chemical compound that belongs to the class of bis(pyridazine) disulfides. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine has been found to exhibit significant biological activities, including antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the development of new materials with improved properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine exhibits potent antimicrobial and antifungal activities against a wide range of microorganisms. It has also been found to possess significant anticancer activity, with the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine in lab experiments is its potent biological activity. This makes it an attractive candidate for the development of new drugs and materials. However, its limited solubility in water and other solvents can pose a challenge in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of new derivatives with improved solubility and biological activity.
3. Investigation of its potential use as a corrosion inhibitor in various industries.
4. Exploration of its potential use in the development of new materials with improved properties.
5. Further investigation of its potential use in the treatment of various diseases, including cancer, microbial infections, and inflammation.
In conclusion, 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine is a promising chemical compound with significant potential for use in various fields, including pharmaceuticals, agrochemicals, and materials science. Its potent biological activity makes it an attractive candidate for the development of new drugs and materials, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide in the presence of sodium hydroxide to obtain 3,4-dichlorobenzyl thiol. This is then reacted with 3-chloropyridazine in the presence of potassium carbonate to obtain the desired compound.
Propiedades
Número CAS |
5273-31-4 |
|---|---|
Nombre del producto |
3-Chloro-4,5-bis[(3,4-dichlorobenzyl)sulfanyl]pyridazine |
Fórmula molecular |
C18H11Cl5N2S2 |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
3-chloro-4,5-bis[(3,4-dichlorophenyl)methylsulfanyl]pyridazine |
InChI |
InChI=1S/C18H11Cl5N2S2/c19-12-3-1-10(5-14(12)21)8-26-16-7-24-25-18(23)17(16)27-9-11-2-4-13(20)15(22)6-11/h1-7H,8-9H2 |
Clave InChI |
DAPJKSHQYAJFST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1CSC2=CN=NC(=C2SCC3=CC(=C(C=C3)Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
5273-31-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




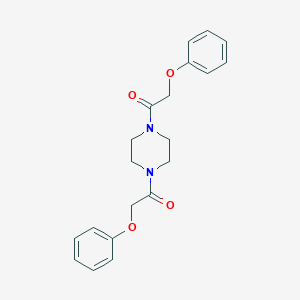
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
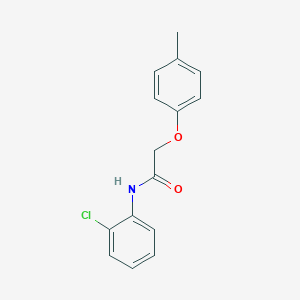
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
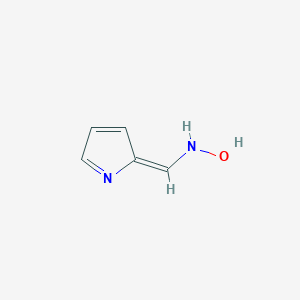
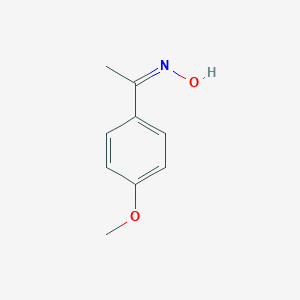
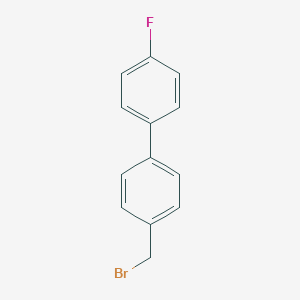

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
